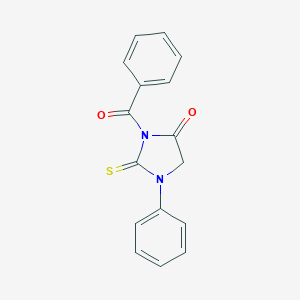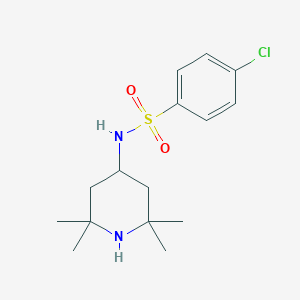
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BHPP is a derivative of pyrrolidine and has a unique chemical structure that makes it an attractive candidate for various research studies.
Mécanisme D'action
The mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have a protective effect on cells and tissues, which may contribute to its neuroprotective and anti-inflammatory properties.
Biochemical and Physiological Effects:
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation in the body, which may contribute to its neuroprotective and anti-inflammatory properties. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have a protective effect on cells and tissues, which may contribute to its potential use in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its unique chemical structure, which makes it an attractive candidate for various research studies. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have a low toxicity profile, which makes it a safe compound to use in laboratory experiments. However, one of the main limitations of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its complex synthesis process, which requires specialized equipment and expertise in organic chemistry.
Orientations Futures
There are several future directions for research on 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is the potential use of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another area of research is the development of new synthesis methods for 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one and its potential applications in scientific research.
Conclusion:
In conclusion, 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and has potential uses in the treatment of various diseases. While 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for laboratory experiments, its complex synthesis process is a limitation. Future research on 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one should focus on its potential use in the treatment of various diseases, the development of new synthesis methods, and the understanding of its mechanism of action.
Méthodes De Synthèse
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine. The resulting compound is then subjected to various chemical reactions to produce 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Formule moléculaire |
C19H17NO4 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17NO4/c21-12-11-20-16(13-7-3-1-4-8-13)15(18(23)19(20)24)17(22)14-9-5-2-6-10-14/h1-10,16,21-22H,11-12H2/b17-15+ |
Clé InChI |
UPPZZVBIRDLBOJ-BMRADRMJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO |
SMILES canonique |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)


![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)

![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)